molecular formula C15H11N3OS2 B293175 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B293175
M. Wt: 313.4 g/mol
InChI Key: PAJDJPDZQOGXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the phenothiazine family and has been synthesized through various methods. Researchers have investigated its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it has been suggested that the compound acts by inhibiting the growth of cancer cells and disrupting bacterial cell membranes. It has also been found to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione exhibits biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione in lab experiments include its high yield synthesis, potential therapeutic applications, and its ability to exhibit anticancer and antimicrobial activities. However, its limitations include a lack of understanding of its mechanism of action and potential toxicity concerns.

Future Directions

There are several future directions for research on 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. One direction is to investigate its potential use in combination with other compounds for enhanced therapeutic effects. Another direction is to study its mechanism of action in more detail to gain a better understanding of its potential therapeutic applications. Additionally, future research could focus on exploring its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in treating various diseases.

Synthesis Methods

The synthesis of 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been achieved through various methods. One of the most common methods involves the reaction of phenothiazine-10-carbaldehyde with 5-amino-1,3,4-oxadiazole-2-thiol in the presence of a base. Another method involves the reaction of phenothiazine with 5-isothiocyanato-1,3,4-oxadiazole-2-thiol. Both methods have been successful in synthesizing the compound with high yields.

Scientific Research Applications

The potential therapeutic applications of 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione have been investigated in various scientific research studies. This compound has been found to exhibit anticancer and antimicrobial activities. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

5-(phenothiazin-10-ylmethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11N3OS2/c20-15-17-16-14(19-15)9-18-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)18/h1-8H,9H2,(H,17,20)

InChI Key

PAJDJPDZQOGXII-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NNC(=S)O4

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NNC(=S)O4

Origin of Product

United States

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